
2'-Deoxy-3'-deoxy-3'-fluoro-5'-O-(4-phenylbenzoyl)-thymidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2'-Deoxy-3'-deoxy-3'-fluoro-5'-O-(4-phenylbenzoyl)-thymidine, also known as FMAU, is a nucleoside analog that has been extensively studied for its potential applications in cancer therapy. This compound is structurally similar to the antiviral drug acyclovir and is known to inhibit DNA synthesis by interfering with the activity of thymidine kinase.
Mechanism of Action
2'-Deoxy-3'-deoxy-3'-fluoro-5'-O-(4-phenylbenzoyl)-thymidine exerts its anticancer effects by inhibiting the activity of thymidine kinase, an enzyme that is essential for DNA synthesis. By inhibiting thymidine kinase, 2'-Deoxy-3'-deoxy-3'-fluoro-5'-O-(4-phenylbenzoyl)-thymidine prevents the incorporation of thymidine into the DNA chain, leading to the inhibition of DNA synthesis and subsequent cell death.
Biochemical and Physiological Effects
2'-Deoxy-3'-deoxy-3'-fluoro-5'-O-(4-phenylbenzoyl)-thymidine has been shown to selectively accumulate in cancer cells and has minimal toxicity to normal cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. 2'-Deoxy-3'-deoxy-3'-fluoro-5'-O-(4-phenylbenzoyl)-thymidine has been shown to be effective in inhibiting the growth of various types of cancer cells, including breast, lung, and prostate cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of 2'-Deoxy-3'-deoxy-3'-fluoro-5'-O-(4-phenylbenzoyl)-thymidine is its selective accumulation in cancer cells, which makes it a promising candidate for cancer therapy. However, 2'-Deoxy-3'-deoxy-3'-fluoro-5'-O-(4-phenylbenzoyl)-thymidine has limited solubility in water, which can make its use in lab experiments challenging. Additionally, 2'-Deoxy-3'-deoxy-3'-fluoro-5'-O-(4-phenylbenzoyl)-thymidine has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Future Directions
Future research on 2'-Deoxy-3'-deoxy-3'-fluoro-5'-O-(4-phenylbenzoyl)-thymidine could focus on improving its solubility and stability in water, as well as developing more efficient methods for its synthesis. Additionally, further studies could investigate the potential of 2'-Deoxy-3'-deoxy-3'-fluoro-5'-O-(4-phenylbenzoyl)-thymidine in combination with other anticancer agents to enhance its therapeutic efficacy. Finally, future research could focus on identifying biomarkers that could predict the response to 2'-Deoxy-3'-deoxy-3'-fluoro-5'-O-(4-phenylbenzoyl)-thymidine therapy in cancer patients.
Synthesis Methods
The synthesis of 2'-Deoxy-3'-deoxy-3'-fluoro-5'-O-(4-phenylbenzoyl)-thymidine involves the reaction of 3'-deoxy-3'-fluorothymidine with 4-phenylbenzoyl chloride in the presence of a base catalyst. The resulting product is then purified using column chromatography to obtain pure 2'-Deoxy-3'-deoxy-3'-fluoro-5'-O-(4-phenylbenzoyl)-thymidine.
Scientific Research Applications
2'-Deoxy-3'-deoxy-3'-fluoro-5'-O-(4-phenylbenzoyl)-thymidine has been extensively studied for its potential applications in cancer therapy. It has been shown to selectively accumulate in cancer cells and inhibit DNA synthesis, leading to cell death. 2'-Deoxy-3'-deoxy-3'-fluoro-5'-O-(4-phenylbenzoyl)-thymidine has also been shown to be effective in inhibiting the growth of various types of cancer cells, including breast, lung, and prostate cancer cells.
properties
IUPAC Name |
[(2R,3S,5R)-3-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-phenylbenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O5/c1-14-12-26(23(29)25-21(14)27)20-11-18(24)19(31-20)13-30-22(28)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-10,12,18-20H,11,13H2,1H3,(H,25,27,29)/t18-,19+,20+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYDBTRNIMQKHS-XUVXKRRUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Deoxy-3'-deoxy-3'-fluoro-5'-O-(4-phenylbenzoyl)-thymidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl 4-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B1148366.png)

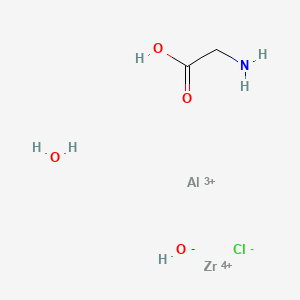
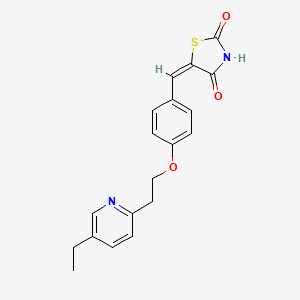
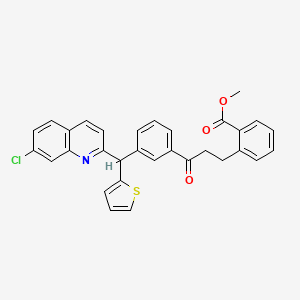
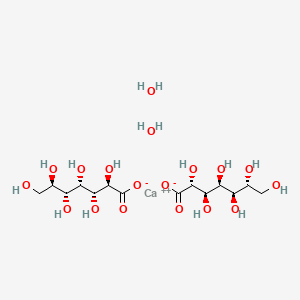

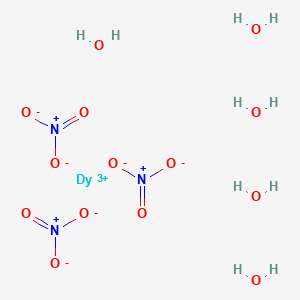
![3-(4-Fluorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid methyl ester](/img/structure/B1148382.png)
